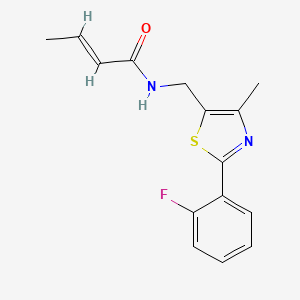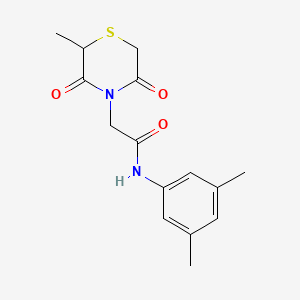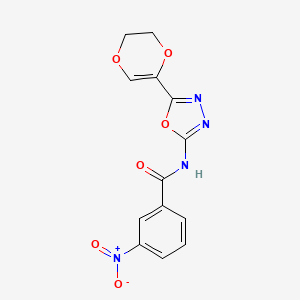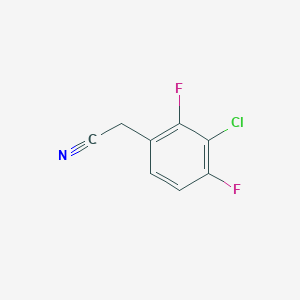
(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 is not fully understood. However, it has been proposed that it exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in various cancer types and plays a crucial role in cell proliferation, survival, and metabolism. Compound 1 has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. Additionally, it has been suggested that (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 may exert its antifungal activity by inhibiting the ergosterol biosynthesis pathway.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects and inhibit the production of pro-inflammatory cytokines. Moreover, it has been shown to have antifungal activity against Candida albicans. In vivo studies have demonstrated that (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 has a low toxicity profile and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 is its broad-spectrum activity against cancer cells and fungi. Moreover, it has a low toxicity profile and does not cause any significant adverse effects. However, one of the limitations of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 is its poor solubility in water, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1.
Orientations Futures
There are several future directions for the research on (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1. One of the most promising directions is its potential use as a therapeutic agent for cancer and fungal infections. Moreover, further studies are needed to elucidate the mechanism of action of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 and its potential interactions with other drugs. Additionally, the optimization of the synthesis method to improve the yield and purity of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 is also an area of future research. Finally, the development of novel analogs of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 with improved solubility and efficacy is also an area of future research.
Conclusion
Compound 1 is a novel small molecule that has shown promising results in various preclinical studies. It has demonstrated broad-spectrum activity against cancer cells and fungi, and has a low toxicity profile. However, further studies are needed to determine its optimal dosage and administration route and to elucidate its mechanism of action. The development of novel analogs of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 with improved solubility and efficacy is also an area of future research.
Méthodes De Synthèse
The synthesis of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 involves the reaction of 2-(2-fluorophenyl)-4-methylthiazole-5-carbaldehyde with but-2-en-1-amine in the presence of a catalyst. The reaction proceeds via a condensation reaction and yields (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 as a yellow solid. This synthesis method has been optimized to obtain high yields and purity of (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antifungal activities. In vitro studies have demonstrated that (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been shown to induce apoptosis in cancer cells via the activation of caspase-3 and -9. Additionally, (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
(E)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-3-6-14(19)17-9-13-10(2)18-15(20-13)11-7-4-5-8-12(11)16/h3-8H,9H2,1-2H3,(H,17,19)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAILUKWOJYDIAS-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=C(N=C(S1)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC1=C(N=C(S1)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)
![2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2391431.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)
![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391436.png)

![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)

![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)

